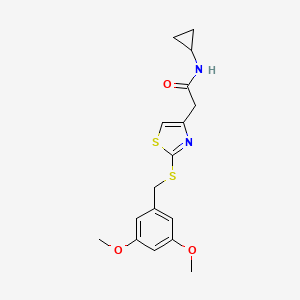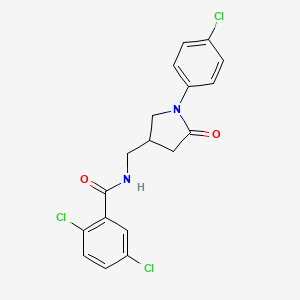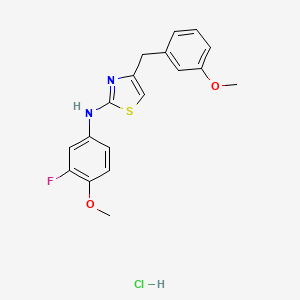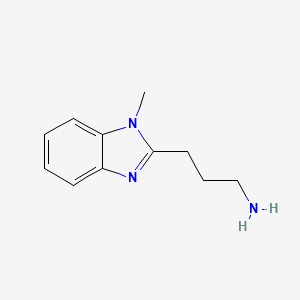
(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups and structural features that are common in medicinal chemistry. It includes a naphthyridine ring, an ethoxyphenyl group, a methylpiperidine group, and an amine group. These groups are often found in pharmaceuticals and could potentially interact with biological targets in various ways .
Molecular Structure Analysis
The compound’s structure includes a naphthyridine ring, which is a nitrogen-containing heterocycle. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the amine group could participate in reactions such as acylation or alkylation. The ethoxy group could undergo reactions involving the cleavage of the ether bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and functional groups. For example, the presence of the ethoxy group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .
Wissenschaftliche Forschungsanwendungen
Diverse Biological Activities of 1,8-Naphthyridine Derivatives
1,8-Naphthyridine derivatives exhibit a wide range of biological activities, making them potent scaffolds in therapeutic and medicinal research. They have demonstrated antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Moreover, these compounds have shown potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their applications extend to being anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and acting as inhibitors of platelet aggregation. These activities highlight the compound's versatility and potential for drug development across a spectrum of diseases (Madaan et al., 2015).
Chemical Chaperone and Proteostasis
Derivatives similar in structure to the compound have been explored as chemical chaperones to prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress. By assisting in protein folding within the ER, these compounds help maintain cellular proteostasis, potentially mitigating the pathological effects of protein misfolding diseases. This application is significant in conditions where ER stress and misfolded proteins play a critical role, further emphasizing the therapeutic potential of these derivatives (Kolb et al., 2015).
Role in Amyloid Imaging
While not directly related to the specific compound, derivatives within the naphthyridine and related families have been utilized in the development of amyloid imaging agents. These imaging ligands are used to measure amyloid deposits in vivo in the brains of Alzheimer's disease patients, facilitating early disease detection and evaluation of anti-amyloid therapies. The development and application of these imaging agents underscore the importance of naphthyridine derivatives in neurological research and their potential contribution to understanding and treating Alzheimer's disease (Nordberg, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-4-30-19-8-6-18(7-9-19)27-22-20-10-5-17(3)26-23(20)25-15-21(22)24(29)28-13-11-16(2)12-14-28/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWJCHHOHOLMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCC(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2810094.png)
![2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2810096.png)


![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)



![1-[2-(Benzenesulfonyl)ethyl]-4,5-dichloroimidazole](/img/structure/B2810110.png)


![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-fluorobenzamide](/img/structure/B2810115.png)
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2810116.png)
